Cas no 1207973-17-8 (7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde)
![7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde structure](https://ja.kuujia.com/scimg/cas/1207973-17-8x500.png)
7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde
- Z1416196976
- 7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde
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- インチ: 1S/C8H4ClNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-4H
- InChIKey: LLAMGBLKMYZXPF-UHFFFAOYSA-N
- ほほえんだ: ClC1C2=C(C=CN=1)C=C(C=O)O2
計算された属性
- せいみつぶんしりょう: 180.9930561 g/mol
- どういたいしつりょう: 180.9930561 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 2
- ぶんしりょう: 181.57
7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7879103-5.0g |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 5.0g |
$2900.0 | 2024-05-22 | |
Enamine | EN300-7879103-0.25g |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 0.25g |
$494.0 | 2024-05-22 | |
Aaron | AR027YFR-100mg |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 100mg |
$503.00 | 2025-02-15 | |
Aaron | AR027YFR-500mg |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 500mg |
$1098.00 | 2025-02-15 | |
1PlusChem | 1P027Y7F-5g |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 5g |
$4465.00 | 2023-12-26 | |
1PlusChem | 1P027Y7F-500mg |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 500mg |
$1248.00 | 2023-12-26 | |
Aaron | AR027YFR-10g |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 10g |
$7290.00 | 2023-12-16 | |
Aaron | AR027YFR-2.5g |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 2.5g |
$2719.00 | 2025-02-15 | |
1PlusChem | 1P027Y7F-50mg |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 50mg |
$402.00 | 2023-12-26 | |
Enamine | EN300-7879103-0.5g |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
1207973-17-8 | 95% | 0.5g |
$780.0 | 2024-05-22 |
7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
7-Chlorofuro[2,3-c]pyridine-2-carboxaldehydeに関する追加情報
Research Brief on 7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde (CAS: 1207973-17-8): Recent Advances and Applications
7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde (CAS: 1207973-17-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its utility as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic routes, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Researchers have successfully utilized this compound as a building block to develop potent and selective inhibitors for specific kinase families. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the design of inhibitors targeting the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and cancer.
In addition to its applications in kinase inhibitor development, 7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde has also been investigated for its potential as a scaffold for antimicrobial agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives of this compound with significant activity against drug-resistant bacterial strains. The researchers attributed the observed antimicrobial effects to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its promise as a lead structure for novel antibiotics.
The synthetic accessibility of 7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde has also been a focus of recent research. Several innovative synthetic routes have been developed to improve the yield and purity of this compound. For example, a team of chemists recently described a one-pot multicomponent reaction that significantly reduces the number of steps required for its synthesis, thereby enhancing its scalability for industrial applications. This advancement is particularly relevant for pharmaceutical companies looking to incorporate this compound into large-scale drug production.
Despite these promising developments, challenges remain in the optimization of 7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. Nevertheless, the compound's versatility and demonstrated biological activities make it a valuable asset in the toolkit of medicinal chemists and drug developers.
In conclusion, 7-Chlorofuro[2,3-c]pyridine-2-carboxaldehyde (CAS: 1207973-17-8) represents a promising scaffold for the development of novel therapeutic agents. Its applications in kinase inhibitor design, antimicrobial drug discovery, and other areas underscore its potential to address unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic scope through targeted derivatization and mechanistic studies.
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